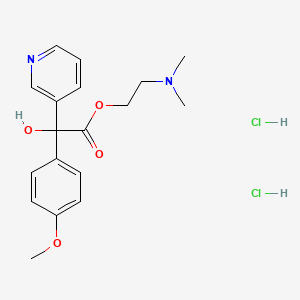![molecular formula C11H10ClN B14705815 1H-Pyrrole, 1-[(4-chlorophenyl)methyl]- CAS No. 23694-47-5](/img/structure/B14705815.png)
1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 1-(4-Chlorobenzyl)-1H-pyrrole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 1-(4-Chlorobenzyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Pyrrole derivatives with oxidized side chains.
Reduction: Reduced chlorobenzyl group to benzyl group.
Substitution: Substituted pyrrole derivatives with various functional groups.
科学的研究の応用
1-(4-Chlorobenzyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
1-(4-Chlorobenzyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-(4-Chlorobenzyl)-1H-imidazole: Contains an imidazole ring, which has two nitrogen atoms in the ring.
1-(4-Chlorobenzyl)-1H-pyrazole: Features a pyrazole ring with two adjacent nitrogen atoms.
Uniqueness: 1-(4-Chlorobenzyl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
23694-47-5 |
|---|---|
分子式 |
C11H10ClN |
分子量 |
191.65 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]pyrrole |
InChI |
InChI=1S/C11H10ClN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2 |
InChIキー |
DOECAUUSROOOOV-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


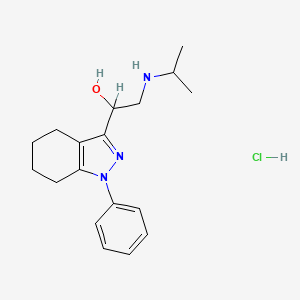
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
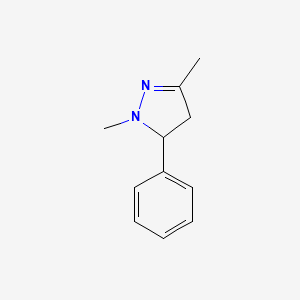
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
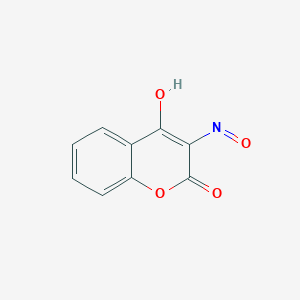
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
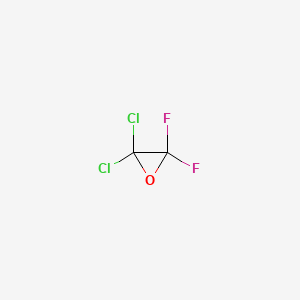
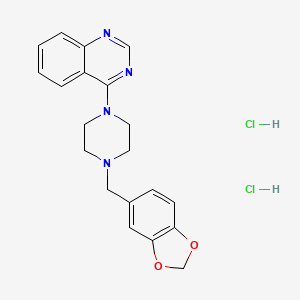
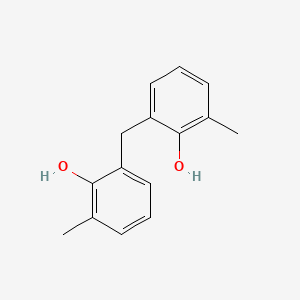
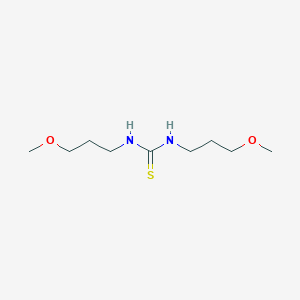
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
